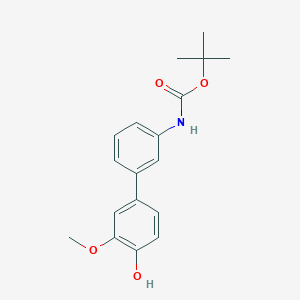
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-(3-BOCAP)-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 73-76 °C. It is used in a variety of research applications, such as synthesis, drug development, and biochemistry.
Scientific Research Applications
4-(3-BOCAP)-2-MOP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the development of drugs, such as inhibitors of protein-protein interactions, and in the synthesis of novel compounds for use in drug discovery. Furthermore, 4-(3-BOCAP)-2-MOP has been used in biochemical and physiological studies, as it has been shown to modulate the activity of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-BOCAP)-2-MOP is not yet fully understood. It is believed to act as an inhibitor of protein-protein interactions, as it has been shown to modulate the activity of various enzymes and receptors. It is also believed to act as a modulator of cell signaling pathways, as it has been shown to affect the activity of certain signaling proteins.
Biochemical and Physiological Effects
4-(3-BOCAP)-2-MOP has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling pathways. It has been shown to affect the activity of certain signaling proteins, such as the β-adrenergic receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase, cyclooxygenase-2, and cyclooxygenase-1.
Advantages and Limitations for Lab Experiments
4-(3-BOCAP)-2-MOP has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in solution. Furthermore, it can be used in a variety of research applications, such as synthesis, drug development, and biochemistry. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to purify.
Future Directions
Future research on 4-(3-BOCAP)-2-MOP should focus on elucidating its mechanism of action, as well as its potential applications in drug development and biochemistry. Furthermore, research should focus on optimizing its synthesis and purification methods, as well as on determining its toxicity profile. Additionally, research should focus on exploring its potential use in other research applications, such as in the synthesis of peptides and peptidomimetics.
Synthesis Methods
4-(3-BOCAP)-2-MOP is synthesized using a two-step process. In the first step, the reaction of 4-chloro-2-methoxyphenol with 3-bromo-4-chloropropionyl chloride in the presence of triethylamine yields 4-(3-bromo-4-chloropropionyloxy)-2-methoxyphenol. In the second step, the bromo-chloropropionyloxy group is deprotected with trifluoroacetic acid (TFA) to yield 4-(3-BOCAP)-2-MOP.
properties
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


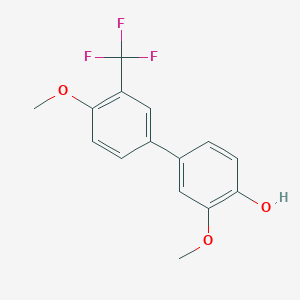
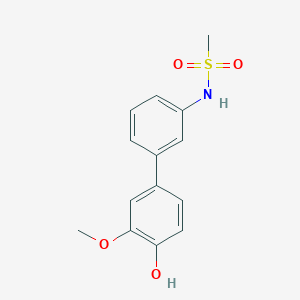


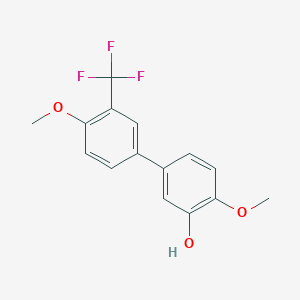
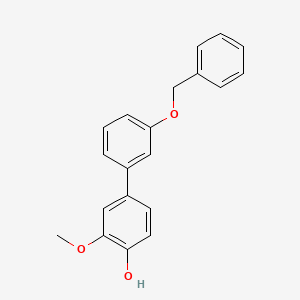
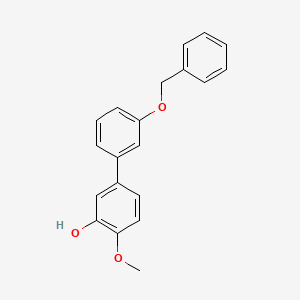
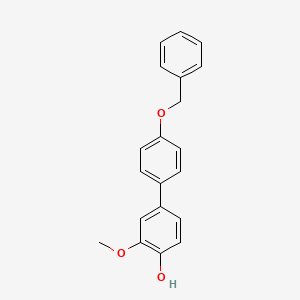
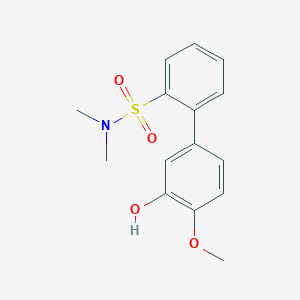
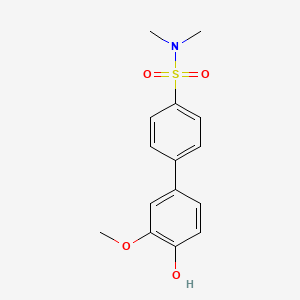
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

